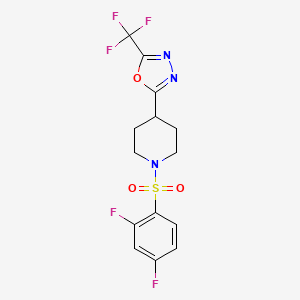
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12F5N3O3S and its molecular weight is 397.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C14H12F5N3O3S, with a molecular weight of approximately 397.32 g/mol. The presence of trifluoromethyl and difluorophenyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for further biological evaluation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active sites or modulate receptor function through competitive inhibition. These mechanisms can lead to alterations in cellular signaling pathways, which are crucial for various therapeutic effects.
Biological Activities
Research has indicated that compounds containing oxadiazole structures exhibit a wide range of biological activities. The specific activities associated with This compound include:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation by modulating inflammatory pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some related oxadiazole derivatives and their reported biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | Contains chlorophenyl and methyl groups | Antimicrobial |
| 5-(4-Methoxyphenyl)-2-(N-methylamino)-1,3,4-oxadiazole | Contains methoxyphenyl and N-methylamino groups | Anticancer |
| 3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen | Incorporates a chromen moiety | Antimicrobial and anti-inflammatory |
Case Studies
Several studies have examined the biological activity of oxadiazole derivatives. One notable study demonstrated that a related oxadiazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. Another study highlighted the antimicrobial potential of oxadiazoles against resistant bacterial strains, suggesting their role as lead compounds in drug development.
Research Findings
Recent research findings indicate that This compound exhibits promising results in preclinical models. Further investigations are underway to elucidate its pharmacokinetic properties and optimize its chemical structure for enhanced efficacy and reduced toxicity.
Propriétés
IUPAC Name |
2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-11(10(16)7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOXKFCBRIMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














